1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate.
Chloromethylation: The [1.1.1]propellane undergoes a chloromethylation reaction to introduce the chloromethyl group.
Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, which are useful for the installation of various functional groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere in drug design, replacing phenyl rings to improve the pharmacokinetic properties of drug candidates.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the development of novel materials with enhanced properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and chlorophenyl groups. These interactions can lead to the modulation of biological pathways, depending on the specific application. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(Hydroxymethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: This compound has a hydroxymethyl group instead of a chloromethyl group, which can alter its reactivity and applications.
1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane: The presence of a fluorophenyl group instead of a chlorophenyl group can impact the compound’s chemical and biological properties.
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-1-3-10(14)4-2-9/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIDVDRWLCZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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